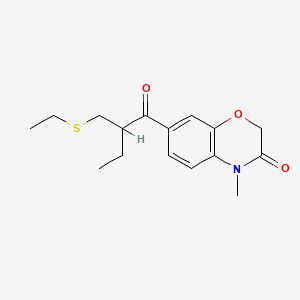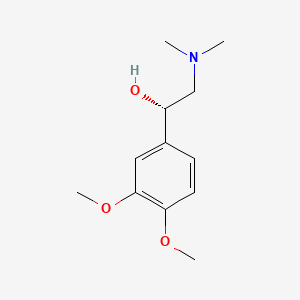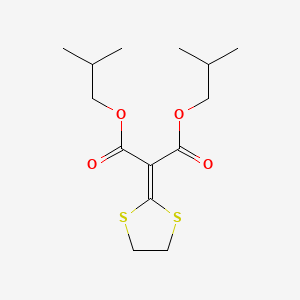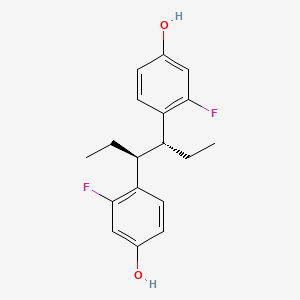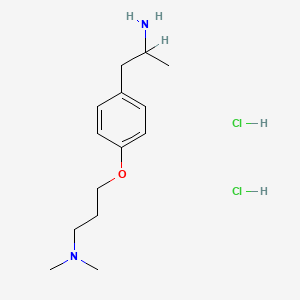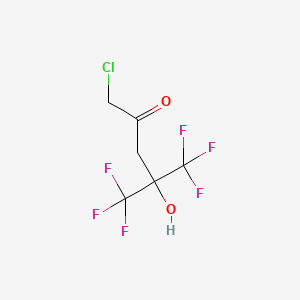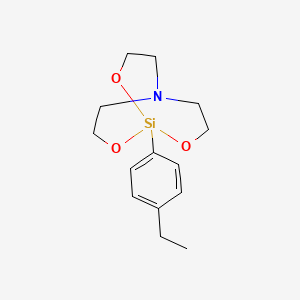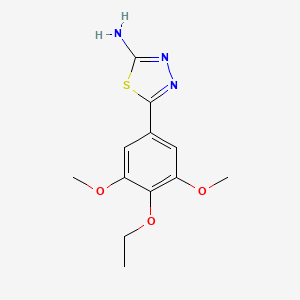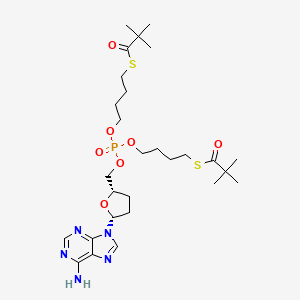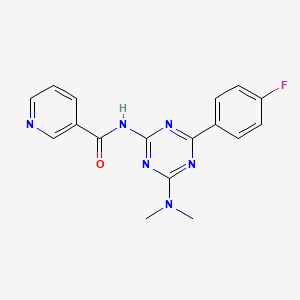
3-Pyridinecarboxamide, N-(4-(dimethylamino)-6-(4-fluorophenyl)-1,3,5-triazin-2-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboxamide, N-(4-(dimethylamino)-6-(4-fluorophenyl)-1,3,5-triazin-2-yl)- is a complex organic compound that features a pyridinecarboxamide core with a triazine ring substituted with dimethylamino and fluorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-(4-(dimethylamino)-6-(4-fluorophenyl)-1,3,5-triazin-2-yl)- typically involves multi-step organic reactions. The initial step often includes the formation of the pyridinecarboxamide core, followed by the introduction of the triazine ring. The dimethylamino and fluorophenyl groups are then added through substitution reactions. Common reagents used in these reactions include dimethylamine, fluorobenzene, and triazine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions and catalysts.
化学反応の分析
Types of Reactions
3-Pyridinecarboxamide, N-(4-(dimethylamino)-6-(4-fluorophenyl)-1,3,5-triazin-2-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction is common for introducing new substituents on the triazine ring or the pyridinecarboxamide core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
3-Pyridinecarboxamide, N-(4-(dimethylamino)-6-(4-fluorophenyl)-1,3,5-triazin-2-yl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
作用機序
The mechanism of action of 3-Pyridinecarboxamide, N-(4-(dimethylamino)-6-(4-fluorophenyl)-1,3,5-triazin-2-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazine ring and the dimethylamino group play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and disruption of protein-protein interactions .
類似化合物との比較
Similar Compounds
- 3-Pyridinecarboxamide, N-(3-chloro-4-fluorophenyl)-2-(ethylthio)-
- 3-Pyridinecarboxamide, 2-(ethylthio)-N-(4-fluorophenyl)-
- 3-Pyridinecarboxamide, 5-bromo-N-(4-fluorophenyl)-
Uniqueness
Compared to similar compounds, 3-Pyridinecarboxamide, N-(4-(dimethylamino)-6-(4-fluorophenyl)-1,3,5-triazin-2-yl)- stands out due to the presence of the dimethylamino group, which enhances its solubility and reactivity. The fluorophenyl group also contributes to its unique electronic properties, making it a valuable compound for various applications in research and industry .
特性
CAS番号 |
85633-18-7 |
|---|---|
分子式 |
C17H15FN6O |
分子量 |
338.34 g/mol |
IUPAC名 |
N-[4-(dimethylamino)-6-(4-fluorophenyl)-1,3,5-triazin-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H15FN6O/c1-24(2)17-21-14(11-5-7-13(18)8-6-11)20-16(23-17)22-15(25)12-4-3-9-19-10-12/h3-10H,1-2H3,(H,20,21,22,23,25) |
InChIキー |
IHZCSUTVWGUMAF-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC(=NC(=N1)NC(=O)C2=CN=CC=C2)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


